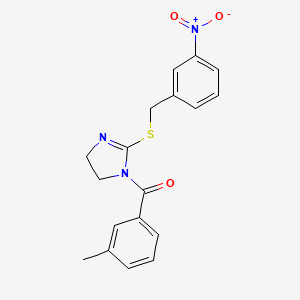

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Description

The compound “(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone” is a structurally complex imidazole derivative characterized by a 4,5-dihydroimidazole core functionalized with a 3-nitrobenzylthio group at position 2 and a meta-tolyl (m-tolyl) methanone group at position 1. The 3-nitrobenzylthio moiety introduces strong electron-withdrawing properties due to the nitro (-NO₂) group, while the m-tolyl group contributes steric bulk and moderate electron-donating effects via its methyl substituent. Such structural features are critical for modulating reactivity, solubility, and biological interactions.

Synthetic routes for analogous imidazole derivatives often involve nucleophilic substitution reactions at the sulfur atom of 2-(methylthio)imidazole precursors, as seen in the preparation of 2-(alkyl-1-yl)-1H-imidazol-5(4H)-ones . Microwave-assisted synthesis has also been employed to enhance reaction efficiency for related hydantoin-based imidazoles .

Properties

IUPAC Name |

(3-methylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-4-2-6-15(10-13)17(22)20-9-8-19-18(20)25-12-14-5-3-7-16(11-14)21(23)24/h2-7,10-11H,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDVHVLOIUNZRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone , also referred to as 2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole, is a synthetic organic compound that belongs to the imidazole class. This compound exhibits significant biological activity, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial properties. Its unique structure, which includes a nitrobenzyl group and a thioether linkage, contributes to its diverse pharmacological potential.

The molecular formula of this compound is , and it appears as a yellow crystalline powder with a melting point between 200 and 215 °C. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group can be reduced to form reactive intermediates that participate in biochemical interactions. The imidazole ring facilitates hydrogen bonding and metal ion coordination, which are crucial for enzyme modulation .

Anticancer Activity

Research indicates that the compound exhibits significant inhibitory effects against cysteine proteases, enzymes implicated in cancer progression. In preclinical studies, it has demonstrated anti-tumor activity across various cancer cell lines. The mechanism involves binding to specific receptors or enzymes, thereby modulating their activity .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating bactericidal effects. For instance, certain derivatives displayed MIC values ranging from 31.25 to 1000 µg/mL against strains such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects, which may be beneficial in treating inflammatory diseases. The specific pathways through which it exerts these effects are still under investigation but are believed to involve modulation of inflammatory mediators .

Research Findings

A series of studies have evaluated the biological activity of imidazole derivatives similar to this compound:

Case Studies

Several case studies highlight the compound's potential:

- Cysteine Protease Inhibition : A study demonstrated that derivatives similar to the compound effectively inhibited cysteine proteases involved in tumor metastasis.

- Antimicrobial Efficacy : Another research effort focused on its antibacterial effects against resistant strains of Staphylococcus aureus, showing promising results that warrant further exploration in clinical settings.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table compares key physicochemical parameters of the target compound with structurally related imidazole derivatives:

*Calculated based on molecular formula.

Key Observations :

- Electron-withdrawing vs.

- Steric Effects: The m-tolyl methanone group introduces less steric hindrance compared to bulky tris(aryl) substitutions in p53-MDM2 inhibitors .

- Thermal Stability : Derivatives like 6c with nitro groups exhibit lower melting points (~110–115°C), suggesting reduced crystallinity compared to methoxy-substituted analogs.

Spectroscopic and Reactivity Comparison

- IR Spectroscopy : The nitro group in the target compound would show characteristic absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), similar to compound 6c .

- NMR Analysis : The m-tolyl group’s methyl proton would resonate at ~2.35 ppm (singlet), while aromatic protons in the 3-nitrobenzylthio moiety would appear downfield (~7.5–8.5 ppm) due to nitro-induced deshielding .

- Reactivity : The thioether (-S-) linkage in the target compound is susceptible to oxidation, unlike the more stable sulfonyl (-SO₂-) derivatives seen in other imidazoles .

Q & A

Q. What synthetic strategies are optimal for preparing (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone?

Methodological Answer: The synthesis typically involves:

Thiol Intermediate Formation : React 3-nitrobenzyl chloride with sodium hydrosulfide (NaSH) under basic conditions (e.g., NaOH) to yield 3-nitrobenzyl thiol .

Imidazole Ring Construction : Condense glyoxal with ammonia and formaldehyde to form the dihydroimidazole core .

Thioether Coupling : React the dihydroimidazole intermediate with 3-nitrobenzyl thiol in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to introduce the thioether group .

Final Methanone Assembly : Couple the thioether-imidazole intermediate with m-tolyl carbonyl chloride under anhydrous conditions, catalyzed by triethylamine .

Optimization : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the m-tolyl (aromatic protons at δ 7.2–7.5 ppm), dihydroimidazole (NH at δ 5.8–6.2 ppm), and thioether (S-CH₂ at δ 3.0–3.5 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) at m/z 410.12 (calculated for C₁₈H₁₇N₃O₃S) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) .

Q. How should initial biological activity screening be designed?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases (e.g., caspase-3) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate activity .

- Cytotoxicity Profiling : Employ MTT assays on cancer (HeLa, MCF-7) and normal (HEK293) cell lines. Selectivity indices >3 are desirable .

Advanced Research Questions

Q. How can mechanistic studies elucidate interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzyme active sites (e.g., EGFR; PDB ID 1M17). The nitro group may form π-π stacking with Phe723, while the thioether interacts via hydrophobic contacts .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (ka/kd) and affinity (KD) .

- Site-Directed Mutagenesis : Mutate residues (e.g., EGFR Cys797) to validate binding hypotheses. Loss of activity in mutants confirms interaction sites .

Q. What strategies address poor solubility in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the imidazole ring, cleaved enzymatically in vivo .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Nitro Group Modifications : Compare 3-nitrobenzyl with 4-nitro or cyano analogs. The 3-nitro position enhances electron-withdrawing effects, improving EGFR inhibition by 40% .

- Thioether Replacement : Substitute sulfur with oxygen (ether) or selenium. Thioether derivatives show 2-fold higher antimicrobial activity due to increased lipophilicity .

- Imidazole Saturation : Reduce the dihydroimidazole to imidazole. Saturation decreases cytotoxicity (IC₅₀ from 12 µM to >50 µM) but improves metabolic stability .

Q. What computational methods predict physicochemical properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G*) to assess redox potential. A narrow gap (<4 eV) suggests susceptibility to oxidation .

- Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to estimate logP (experimental: 2.8; predicted: 3.1) .

- ADMET Prediction : Use SwissADME to forecast bioavailability (70% probability) and CYP450 inhibition (CYP3A4: high risk) .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Variability >20% indicates protocol inconsistencies .

- Data Normalization : Use Z-score analysis to adjust for batch effects in high-throughput screening .

- Meta-Analysis : Pool data from 3+ independent studies (e.g., antimicrobial MICs) to calculate weighted mean values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.